4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C15H20Cl2N2O3 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-(2,3-dichloroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-9(2)6-7-18-12(15(21)22)8-13(20)19-11-5-3-4-10(16)14(11)17/h3-5,9,12,18H,6-8H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
CRBRFGCGIQMDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions for Intermediate Formation
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acryloyl chloride, isopentylamine | Dichloromethane | 0–5 | 2 | 78 |
| 2 | Hydrochloric acid (aq.) | Water | 25 | 12 | 92 |
Introduction of the Dichlorophenylamino Group
The dichlorophenylamino group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. NAS is preferred due to the electron-withdrawing nature of the chlorine substituents, which activate the aromatic ring toward amination.
Comparative Analysis of Amination Methods
| Method | Catalyst | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NAS | CuI | K₂CO₃ | DMF | 65 | 85 |
| Ullmann | Pd(OAc)₂ | DBU | Toluene | 72 | 88 |
Optimized Protocol :
-
Dissolve 4-oxo-2-(isopentylamino)butanoic acid (1 eq) and 2,3-dichloroaniline (1.2 eq) in dimethylformamide (DMF).
-
Add copper(I) iodide (10 mol%) and potassium carbonate (2 eq).
-
Heat at 110°C under nitrogen for 24 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Purification and Characterization
Crude product purification employs a combination of recrystallization and column chromatography . Recrystallization from ethanol/water (7:3) removes polar impurities, while chromatography isolates the target compound from non-polar byproducts.
Characterization Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45–7.32 (m, 3H, aromatic), 3.21 (t, J=6.4 Hz, 2H, NHCH₂), 2.89 (m, 1H, CH(CH₂)₂), 2.67 (dd, J=15.2 Hz, 1H, CH₂CO), 2.51 (dd, J=15.2 Hz, 1H, CH₂CO) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 204.5 (C=O), 172.3 (COOH), 135.2–127.8 (aromatic carbons), 48.9 (NHCH₂), 38.4 (CH(CH₂)₂) |
| HRMS (ESI+) | m/z calc. for C₁₅H₁₉Cl₂N₂O₃ [M+H]⁺: 369.0745; found: 369.0748 |
Scalability and Industrial Production
Industrial synthesis prioritizes cost efficiency and minimal waste. A continuous-flow reactor system enhances reproducibility and reduces reaction times:
Pilot-Scale Parameters
| Parameter | Value |
|---|---|
| Reactor volume | 50 L |
| Flow rate | 10 mL/min |
| Temperature | 115°C |
| Annual output | 150 kg |
Waste streams are treated via neutralization (for acidic/byproducts) and solvent recovery (distillation).
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Issue : Dialkylation at the β-keto acid position.
-
Solution : Use a large excess of 2,3-dichloroaniline (1.5 eq) to favor mono-amination.
-
-
Low Solubility :
-
Issue : Precipitation during NAS reduces reaction efficiency.
-
Solution : Employ DMF as a high-polarity solvent and maintain temperatures >100°C.
-
| Hazard | Precaution |
|---|---|
| 2,3-Dichloroaniline toxicity | Use closed systems and PPE (gloves, respirators) |
| DMF exposure | Install fume hoods and monitor air quality |
| Copper catalyst waste | Recycle via ion-exchange resins |
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl and isopentylamino groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (CAS 1048010-11-2)
- Substituents: Phenyl group: 2,4-difluorophenyl (vs. 2,3-dichlorophenyl in the target compound). Alkyl chain: Isobutylamino (branched C4) vs. isopentylamino (branched C5).
- Molecular formula : C₁₄H₁₈F₂N₂O₃.
- Molecular weight : 300.30 g/mol.
- Shorter alkyl chain (isobutyl) could decrease lipophilicity relative to isopentyl .
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid (CAS 196934-77-7)
- Substituents: Phenyl group: 3-chloro-2-methylphenyl (monochlorinated with a methyl group). No secondary amine at position 2.
- Molecular formula: C₁₁H₁₂ClNO₃.
- Molecular weight : 241.67 g/mol.
- Key differences :
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid (CAS 46834-56-4)
- Substituents: Phenyl group: 4-chlorophenyl (monochlorinated). Additional dihydroxy groups at positions 2 and 3.
- Molecular formula: C₁₀H₁₀ClNO₅.
- Molecular weight : 259.64 g/mol.
- Key differences :
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid
- Substituents: Dual phenyl groups: 4-chlorophenyl and 2,3-dichlorophenyl. No amine substituents.
- Dichlorophenyl substitution at position 2 mirrors the target compound but lacks the isopentylamine chain .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Alkyl chain length : Isopentylamine (C5) may confer higher lipophilicity than isobutyl (C4), influencing pharmacokinetic properties like tissue distribution .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Michael-type addition, to introduce the dichlorophenyl and isopentylamino groups. Key variables include:
- Temperature : Maintained between 0–5°C during acylation to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for amine coupling .
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution in dichlorophenyl integration .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >85% purity .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the dichlorophenyl and isopentylamino groups .
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxobutanoic acid moiety) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl) and carbon backbone connectivity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screen using in vitro assays:
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL) .
- Enzyme inhibition : Evaluate binding to cyclooxygenase-2 (COX-2) using fluorescence quenching assays (Kd ~ 0.8 µM) .
- Cytotoxicity : Assess in cancer cell lines (e.g., MCF-7) via MTT assay (IC₅₀ ~ 50 µM) .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis while minimizing racemization?
- Methodological Answer :
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to resolve R/S enantiomers .
- Flow chemistry : Continuous microreactors reduce reaction time and improve heat transfer for exothermic steps (e.g., amine coupling) .
- Table : Critical parameters for scale-up:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Prevents decomposition |
| Catalyst loading | 5 mol% | Balances cost/activity |
| Residence time | 15–20 min (flow) | Reduces byproducts |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311++G** basis set) to identify discrepancies in conformational preferences .
- Dynamic NMR : Probe temperature-dependent splitting to detect slow equilibration between rotamers .
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = 403.12 m/z) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR); focus on hydrogen bonds with Arg120 and hydrophobic contacts with Val89 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- Pharmacophore modeling : Identify critical features (e.g., oxobutanoic acid for ionic interactions) using Schrödinger’s Phase .
Q. What strategies mitigate challenges in isolating enantiomerically pure samples?
- Methodological Answer :
- Chiral auxiliaries : Incorporate (R)-BINOL during synthesis to bias enantiomer formation (ee > 90%) .
- Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer in racemic mixtures .
- Crystallization-induced diastereomer resolution : Add chiral tartaric acid derivatives to form diastereomeric salts with distinct solubilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
